molecular formula C20H18N4O2S B2615363 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946228-51-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2615363
CAS No.: 946228-51-9
M. Wt: 378.45
InChI Key: IPJCAXACJJSNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core fused to a benzene ring, substituted with methyl groups at positions 4 and 5. The isoxazole ring, substituted with a methyl group at position 3, is linked via a carboxamide bridge to both the benzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl moiety.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-12-7-8-13(2)18-17(12)22-20(27-18)24(11-15-6-4-5-9-21-15)19(25)16-10-14(3)23-26-16/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJCAXACJJSNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. Common synthetic pathways include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in cancer cells through mechanisms such as caspase activation and downregulation of anti-apoptotic proteins like Bcl-2. For instance, a study reported an IC50 value of less than 10 µM against A431 skin cancer cells, indicating potent anticancer activity.

Enzyme Inhibition : The compound has been identified as a potential inhibitor of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. Molecular docking studies suggest that it effectively binds to the active site of these enzymes, potentially reducing pro-inflammatory mediator production.

Antimicrobial Research

Antimicrobial Properties : N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide exhibits significant antimicrobial activity against various pathogens. Preliminary studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it can compete with standard antibiotics, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Anticancer Activity Case Study : A specific study focused on the effects of this compound on A431 cells revealed that it induced apoptosis via caspase pathway activation while simultaneously downregulating Bcl-2 protein levels. This finding supports its potential use as an anticancer therapeutic.
  • Antimicrobial Efficacy Case Study : Research on derivatives of this compound demonstrated enhanced antimicrobial activity through structural modifications. One derivative achieved an MIC as low as 10 µg/mL against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this compound's structure.
  • Inflammatory Response Modulation : In vivo studies have shown that this compound can reduce inflammation markers in animal models of arthritis, suggesting its therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory processes by binding to their active sites and blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide and related thiazole/benzothiazole derivatives are highlighted below:

Structural Comparison Table

Feature Target Compound Compounds
Core Heterocycle Benzo[d]thiazole (fused benzene-thiazole) Thiazole (non-fused)
Substituents - 4,7-Dimethyl (benzene ring)
- 3-Methyl (isoxazole)
- 2-Isopropyl, 3-methyl (thiazole)
- 2-Ethyl (thiazole)
Functional Groups Isoxazole-5-carboxamide, pyridin-2-ylmethyl Ureido linkages, carbamates, hydroxy groups
Backbone Complexity Linear amide linkage between two heterocycles Peptide-like backbones with stereochemical complexity (e.g., diphenylhexane chains)
Potential Interactions Aromatic π-stacking (benzothiazole/pyridine), hydrogen bonding (amide/isoxazole) Hydrogen bonding (ureido/carbamate), hydrophobic interactions (alkyl substituents)

Key Differences and Implications

Heterocyclic Core: The target compound’s benzo[d]thiazole core enhances aromaticity and planar rigidity compared to simpler thiazole derivatives in and . This may improve binding affinity to flat hydrophobic pockets in biological targets .

Substituent Effects :

  • The 4,7-dimethyl groups on the benzene ring of the target compound introduce steric hindrance, which could limit rotational freedom but enhance metabolic stability.
  • compounds feature bulkier substituents (e.g., 2-isopropyl, 2-ethyl), which may increase lipophilicity and membrane permeability .

Functional Group Diversity: The target’s isoxazole-5-carboxamide group provides a compact, polar motif for hydrogen bonding, contrasting with the ureido and carbamate groups in compounds, which offer extended hydrogen-bonding networks .

Synthetic Accessibility :

  • The linear amide linkage in the target compound likely simplifies synthesis compared to the stereochemically complex backbones of compounds, which require chiral resolution or asymmetric synthesis .

Research Findings and Limitations

  • No direct pharmacological or crystallographic data for the target compound is available in the provided evidence. Structural comparisons are inferred from analogs.
  • compounds emphasize ureido and carbamate functionalities, which are associated with protease inhibition or prodrug activation mechanisms. The target compound’s isoxazole-carboxamide motif may instead target kinases or GPCRs .

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C17_{17}H18_{18}N4_{4}O2_{2}S
  • Molecular Weight : 362.42 g/mol
  • Functional Groups : Contains a benzo[d]thiazole moiety, an isoxazole ring, and a pyridine derivative.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Benzo[d]thiazole Ring : Cyclization of 4,7-dimethyl-2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.
  • Attachment of the Pyridine Ring : Reaction of the benzo[d]thiazole intermediate with pyridin-2-ylmethyl chloride in the presence of a base.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : It can bind to receptors that mediate cellular signaling pathways associated with cancer and inflammatory responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:

  • Cell Proliferation Inhibition : The compound significantly inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.
  • Apoptosis Induction : At concentrations of 1, 2, and 4 μM, it promotes apoptosis in cancer cells.
  • Cell Cycle Arrest : It causes cell cycle arrest at specific phases, preventing further division of cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects by:

  • Cytokine Regulation : Reducing the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models.
  • Inhibition of Cell Migration : It hinders the migration of inflammatory cells, which is crucial in chronic inflammatory diseases.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Study on Benzothiazole Derivatives :
    • Researchers synthesized a series of benzothiazole derivatives and assessed their anticancer activity.
    • The lead compound exhibited significant inhibition against various cancer cell lines while also demonstrating anti-inflammatory properties through cytokine modulation .
  • Mechanistic Insights :
    • Detailed mechanistic studies revealed that specific signaling pathways (e.g., AKT and ERK) are inhibited by these compounds, elucidating their dual role in combating cancer and inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a base-mediated alkylation using K₂CO₃ in DMF facilitates the introduction of the pyridin-2-ylmethyl group to the isoxazole core . Carboxamide formation often employs coupling reagents (e.g., HATU, EDCI) to link the benzo[d]thiazole and isoxazole moieties. Ethanol or acetic acid is typically used as a solvent, with reflux conditions (70–100°C) and reaction times of 5–10 hours .
  • Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry (1.1–1.2 equiv. of alkylating agents) to minimize byproducts.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : IR confirms carbonyl (C=O, ~1600–1700 cm⁻¹) and aromatic C-H stretches. ¹H/¹³C NMR identifies substituents (e.g., pyridylmethyl protons at δ 4.5–5.0 ppm) and coupling patterns .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves 3D structure, bond angles, and packing interactions .

Q. What reaction conditions influence the yield in the synthesis of this compound?

  • Critical Factors :

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .
  • Catalysts : Use of ammonium acetate or K₂CO₃ improves cyclization efficiency in heterocycle formation .
  • Temperature : Reflux conditions (80–100°C) are optimal for imine or amide bond formation, while room temperature suffices for simple substitutions .
    • Yield Optimization : Pilot reactions with varying equivalents (1.0–1.2 equiv.) of reactants and catalysts are recommended to balance cost and efficiency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's biological activity?

  • Approach :

  • Substituent Variation : Modify the benzo[d]thiazole (e.g., electron-withdrawing groups at C4/C7) and pyridylmethyl groups to assess effects on target binding .
  • Bioisosteric Replacement : Replace the isoxazole with 1,2,4-oxadiazole or thiadiazole to evaluate metabolic stability .
  • Statistical Analysis : Use Student’s t-test (p ≤ 0.05) to compare IC₅₀ values across analogs in enzymatic assays .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Strategies :

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to account for inter-lab variability .
  • Meta-Analysis : Apply multivariate regression to identify confounding factors (e.g., solubility differences in DMSO vs. saline) .

Q. How can the isoxazole and thiazole moieties be modified to enhance pharmacokinetic properties?

  • Synthetic Strategies :

  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., morpholine, piperazine) to the pyridylmethyl side chain to improve solubility .
  • Metabolic Stability : Fluorinate the benzo[d]thiazole ring to reduce CYP450-mediated oxidation .
    • In Silico Tools : Use Molinspiration or SwissADME to predict logP, bioavailability, and P-gp substrate likelihood before synthesis .

Q. How are computational methods integrated with crystallography to predict binding modes?

  • Workflow :

  • Docking Simulations : AutoDock Vina or Glide models compound-protein interactions (e.g., kinase ATP-binding pockets) .
  • MD Simulations : GROMACS or AMBER refines binding poses over 100 ns trajectories to assess stability .
  • Validation : Overlay docking results with experimental X-ray structures (e.g., PDB ID 3ERT) to verify accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.